molecular formula C15H16N2O3S2 B2683020 2-[(4-Oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid CAS No. 72107-16-5

2-[(4-Oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid

Cat. No. B2683020
CAS RN: 72107-16-5
M. Wt: 336.42
InChI Key: FAUABQMXVULMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(4-Oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid” is a chemical substance with the molecular formula C15H16N2O3S2 and a molecular weight of 336.42. It is not intended for human or veterinary use and is typically used for research purposes.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not provided in the search results . These properties can typically be determined through laboratory analysis.

Scientific Research Applications

Novel Thiopyrimidine-Glucuronide Compounds

Research has led to the synthesis of novel thiopyrimidine-glucuronide compounds, which include the synthesis of dihydropyrimidine skeleton and installation of a pyrimidine ring with an amino group. This synthesis process is characterized by the formation of key intermediates through ring closure and is significant for developing compounds with promising biological activities (Wanare, 2022).

Antifolate Inhibitors

A study on classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates revealed their potential as inhibitors of dihydrofolate reductase (DHFR) and as antitumor agents. This research is crucial for the development of treatments targeting opportunistic infections in patients with compromised immune systems (Gangjee et al., 2007).

Antimicrobial Activity of Fused Pyrano Pyrimidinones

A series of novel fused pyrano pyrimidinones were synthesized, demonstrating significant in vitro antibacterial and antifungal activities. This synthesis used an eco-friendly and efficient Brønsted acidic ionic liquid as a catalyst, highlighting the environmental aspect of chemical synthesis (Banothu et al., 2013).

Synthesis of Benzothiazin Derivatives

Research has developed efficient methods for the synthesis of 2-(2-sulfanyl-4H-3,1-benzothiazin-4-yl)acetic acid derivatives. These methods offer potential in synthesizing derivatives under mild conditions, contributing to the chemical versatility of these compounds (Fukamachi et al., 2011).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

The synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates has been studied. These compounds are significant as potent dual inhibitors of thymidylate synthase (TS) and DHFR, offering insights into new treatments for diseases requiring dual inhibitory action (Gangjee et al., 2008).

properties

IUPAC Name

2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-2-7-17-14(20)12-9-5-3-4-6-10(9)22-13(12)16-15(17)21-8-11(18)19/h2H,1,3-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUABQMXVULMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)O)SC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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